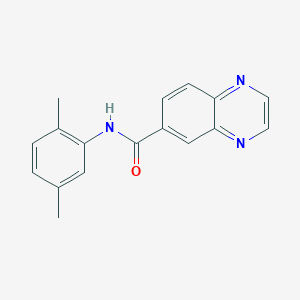
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide, also known as Q6C, is a heterocyclic compound that has shown potential as a pharmacological agent in various scientific studies. It is a derivative of quinoxaline, which is a bicyclic organic compound that contains a nitrogen atom in each ring. Q6C has been synthesized by various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. In a study conducted by Wang et al., this compound was found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound was also found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In a study conducted by Wang et al., this compound was found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide. One direction is to further investigate its potential as a pharmacological agent for cancer treatment. This compound has shown promising results in vitro, but more studies are needed to determine its effectiveness in vivo. Another direction is to investigate its potential as an antifungal agent. This compound has shown potential in vitro, but more studies are needed to determine its effectiveness in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloro-6-oxoquinoxaline-3-carboxylate, followed by the hydrolysis of the resulting intermediate. This reaction yields this compound as a white crystalline solid with a melting point of 173-175°C.
Aplicaciones Científicas De Investigación
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has been studied extensively for its potential as a pharmacological agent. It has been found to have antibacterial, antifungal, antitumor, and anti-inflammatory properties. In a study conducted by Chen et al., this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potential as an antifungal agent, as it was found to inhibit the growth of Candida albicans in vitro.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-4-12(2)15(9-11)20-17(21)13-5-6-14-16(10-13)19-8-7-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNYDHSSLBYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


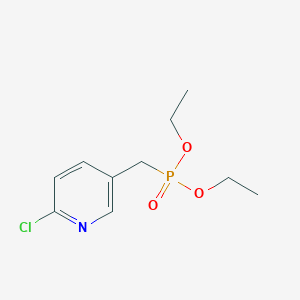
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
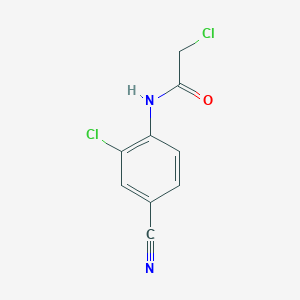
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)
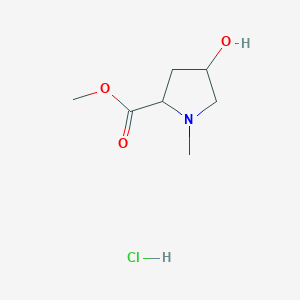
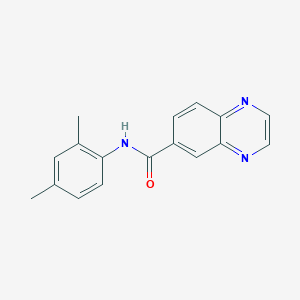
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)